2-Cyano Loratadine

Description

Definitional Aspects and Chemical Identity within the Loratadine (B1675096) Chemical Space

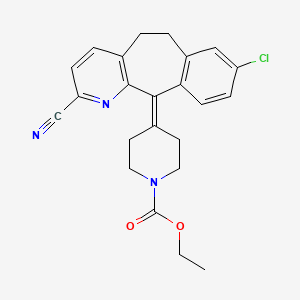

2-Cyano Loratadine is chemically identified as ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo nih.govmedcentral.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate. nih.gov It is considered an impurity or a derivative of loratadine. veeprho.com The core structure is a tricyclic system, which it shares with loratadine. ontosight.aiwikipedia.org

Loratadine itself is a tricyclic antihistamine that acts as a selective peripheral histamine (B1213489) H1-receptor inverse agonist. wikipedia.org Its active metabolite, desloratadine (B1670295), is largely responsible for its antihistaminergic effects. wikipedia.orgdrugbank.com The chemical space of loratadine includes various metabolites and derivatives, with this compound being a subject of research interest. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H22ClN3O2 | nih.gov |

| Molecular Weight | 407.9 g/mol | nih.gov |

| IUPAC Name | ethyl 4-(13-chloro-5-cyano-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | nih.gov |

| CAS Number | 860010-31-7 | ontosight.ainih.gov |

| Physical Form | Solid | angenechemical.com |

| Melting Point | 192-195°C | angenechemical.com |

Significance of the Cyano Group in Modulating Chemical and Potential Biological Properties of Loratadine Derivatives

The introduction of a cyano group into the loratadine structure can significantly modulate its physicochemical and potential biological properties. The cyano group is a potent electron-withdrawing group, which can alter the electron distribution within the molecule. This can, in turn, affect its binding affinity to biological targets, such as histamine receptors. ontosight.ai

In medicinal chemistry, the incorporation of a cyano group is a common strategy to enhance metabolic stability, improve binding affinity, or alter the selectivity of a compound for its target receptor. For instance, in the development of histamine receptor antagonists, cyanoguanidine derivatives have been synthesized and studied for their activity at both H1 and H2 receptors. mdpi.com Research on cyanoguanidine-type compounds has also led to the identification of potent and selective agonists for the histamine H4 receptor. nih.govnih.gov

While specific research on the biological activity of this compound is not extensively detailed in the public domain, its structural relationship to loratadine suggests it may possess antihistaminic properties. ontosight.ai However, the presence of the cyano group could lead to a modified pharmacological profile, potentially offering new therapeutic possibilities or altered side-effect profiles. ontosight.ai The synthesis of such derivatives is often a key step in structure-activity relationship (SAR) studies, which aim to understand how different parts of a molecule contribute to its biological effect.

Overview of Academic Research Trajectories for Cyano-Substituted Compounds

The synthesis of cyano-substituted compounds is a well-established area of chemical research. Several synthetic routes to loratadine and its derivatives start from or involve cyano-containing precursors like 2-cyano-3-methylpyridine (B185307). drpress.orgresearchgate.netgoogle.comresearchgate.netewadirect.com The Ritter reaction, for example, is a classical method used to introduce an amide group, which can be a precursor to or a modification of a cyano group in these synthetic pathways. drpress.orgresearchgate.netresearchgate.netewadirect.com

Research into cyano-substituted heterocyclic compounds is not limited to antihistamines. The cyano group is a versatile functional group in organic synthesis and medicinal chemistry. For instance, the development of cimetidine, a histamine H2-receptor antagonist, involved exploring the bioisosteric relationship between thiourea (B124793) and cyanoguanidine groups. acs.org This highlights the importance of the cyano group in designing molecules with specific biological activities.

Furthermore, analytical methods, such as high-performance liquid chromatography (HPLC), have been developed for the identification and quantification of loratadine and its impurities, which can include cyano-containing compounds. nuph.edu.ua These methods are crucial for quality control in pharmaceutical manufacturing. The synthesis of specific derivatives, such as the 2- and 4-carboxylic acid derivatives of loratadine, has been described, sometimes proceeding through a cyanation step. rasayanjournal.co.in

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(13-chloro-5-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-9-15(10-12-27)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-25)26-22(16)21/h5-8,13H,2-4,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMAIAHEAGWRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C#N)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652531 | |

| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860010-31-7 | |

| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Derivatization of 2 Cyano Loratadine

Advanced Synthetic Methodologies for Efficiency and Selectivity

Catalytic Approaches in Cyano-Loratadine Synthesis

The synthesis of Loratadine (B1675096) and its derivatives has seen significant advancements through the implementation of various catalytic strategies. These approaches aim to improve reaction efficiency, selectivity, and yield, often enabling more complex transformations or late-stage functionalizations.

Nickel-catalyzed cyanation reactions have emerged as a powerful tool for introducing cyano groups into organic molecules. Specifically, visible light-promoted nickel catalysis has been developed for the cyanation of aryl halides using 1,4-dicyanobenzene as a cyanating agent. This method has demonstrated efficacy in the late-stage cyanation of pharmaceuticals, including loratadine derivatives, offering a potentially milder and more scalable alternative to traditional cyanation techniques organic-chemistry.org. The proposed mechanism involves a Ni(I)/Ni(III) catalytic cycle, where the Ni(I) species facilitates the cyanation organic-chemistry.org.

Palladium catalysis has also played a crucial role in the synthesis of Loratadine. For instance, palladium-catalyzed intramolecular cyclization reactions have been employed to form the characteristic seven-membered ring structure of Loratadine google.com. These reactions often utilize palladium acetate (B1210297) in conjunction with phase-transfer catalysts, operating under mild conditions to achieve the desired cyclization google.com.

Furthermore, advancements in catalytic approaches for general Loratadine synthesis include the optimization of the Ritter reaction, where sulfuric acid acts as a catalyst to improve selectivity, reduce energy consumption, and minimize by-product formation drpress.org. Similarly, improvements in alkylation reactions have been achieved through the introduction of novel reagents, enhancing selectivity and yield while reducing environmental pollution drpress.org. The Grignard reaction, a key step in many Loratadine syntheses, has also benefited from optimized solvent systems and reaction conditions, leading to simplified operations and improved product purity drpress.orgdrpress.org. Copper catalysis, particularly in conjunction with photochemistry, has also shown promise for site- and enantioselective cyanation of benzylic C–H bonds, a methodology that could be applied to the derivatization of Loratadine scaffolds thieme-connect.com.

Stereochemical Considerations in the Synthesis of Chiral Cyano Derivatives

The structural complexity of Loratadine and its analogues often necessitates stereoselective synthetic approaches, particularly when aiming for specific chiral derivatives. Research into Loratadine analogues has revealed that stereochemistry can significantly influence biological activity, with certain enantiomers exhibiting greater potency researchgate.netresearchgate.netresearchgate.net.

Asymmetric catalysis has been successfully applied to the synthesis of chiral Loratadine analogues. For example, aspartic acid-containing peptide catalysts have been utilized for the enantio- and chemoselective N-oxidation of Loratadine scaffolds, yielding stable, helically chiral products with high enantiomeric excess (ee >99:1) acs.orgnih.govacs.orgnih.gov. These chiral derivatives have been instrumental in probing the enantiomer-dependent nature of antihistamine activity nih.govacs.orgnih.gov.

Beyond N-oxidation, asymmetric catalysis is also being explored for other key transformations. For instance, the use of chiral catalysts like BINOL-phosphoric acid has been suggested for stereoselective Grignard additions to ketone intermediates, a common step in constructing the Loratadine framework . The development of stereoselective routes is paramount for accessing pure enantiomers of potential 2-Cyano Loratadine derivatives, ensuring optimal pharmacological profiles.

Green Chemistry Principles in Cyano-Loratadine Synthesis Research

With increasing environmental awareness and the demand for sustainable chemical processes, significant efforts have been directed towards developing greener synthetic routes for Loratadine. These efforts focus on enhancing efficiency, reducing waste, and employing more environmentally benign reagents and conditions.

Improvements in traditional Loratadine synthesis routes have aimed to minimize environmental impact while boosting efficiency and cost-effectiveness drpress.orgdrpress.orgresearchgate.net. For instance, optimized Ritter reactions using sulfuric acid as a catalyst have been shown to improve selectivity, decrease energy consumption, and reduce the generation of by-products drpress.org. Similarly, the adoption of new alkylation reagents has led to increased selectivity and yield, coupled with reduced environmental pollution drpress.org.

The development of nickel-catalyzed cyanation methods offers a greener alternative, as it can operate under mild conditions and avoids the need for external photosensitizers, making it safer and more practical organic-chemistry.org. Furthermore, the scalability of such catalytic processes is a key advantage for industrial applications organic-chemistry.org. In contrast, some older synthetic routes, such as those employing Wittig reactions, have been noted for their use of toxic phosphides and the generation of hazardous phosphorus waste, diminishing their environmental practicality .

The general trend in Loratadine synthesis research is towards employing novel catalysts and optimizing reaction conditions to achieve higher yields and greater environmental friendliness drpress.orgdrpress.orgresearchgate.net. This includes simplifying operations, shortening reaction times, and improving product purity through optimized solvent systems and reaction conditions, as seen with the Grignard reaction drpress.orgdrpress.org. The development of milder and more economic synthesis methods, which avoid high-cost and toxic strong acids, further aligns with green chemistry principles google.com.

Compound List

this compound

Loratadine

2-cyano-3-methylpyridine (B185307)

m-chlorobenzyl chloride

Grignard reagents

ethyl chloroformate

4-chloro-N-methylpiperidine

aryl halides

aryl bromides

aryl chlorides

naproxen (B1676952) derivatives

(bis)pyridines

sulfamate (B1201201) esters

benzosuberone

tetralone

chalcones

maleimides

cyanoguanidine derivatives of Loratadine

Advanced Analytical and Spectroscopic Characterization of 2 Cyano Loratadine

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information about molecular geometry, bond lengths, bond angles, and crystal packing. This is crucial for understanding polymorphism, solid-state stability, and physical properties of active pharmaceutical ingredients.

The search results reviewed did not yield specific research findings or data tables pertaining to the X-ray Crystallography of 2-Cyano Loratadine (B1675096) for solid-state structure determination. While 2-Cyano Loratadine is identified as a chemical entity, often listed as a catalogue item or a related compound, detailed crystallographic studies for this specific derivative were not found in the provided information.

Theoretical and Computational Chemistry Studies of 2 Cyano Loratadine

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of Loratadine (B1675096). While direct studies on 2-Cyano Loratadine are not reported, research on Loratadine provides insights into the core scaffold.

For instance, thermodynamic investigations of Loratadine using the B3LYP level of theory with a 6-31G(d) basis set have been performed to calculate various energy parameters. researchgate.netunirioja.es Such studies are crucial for understanding the stability and reactivity of the molecule. The electronic, thermal, zero-point, and Gibbs free energies, as well as enthalpy, have been estimated through frequency analysis. researchgate.net These parameters offer a window into the molecule's behavior at a quantum level.

Furthermore, computational studies have explored the reactive properties of Loratadine to understand its degradation pathways. researchgate.net These investigations help in identifying the most reactive sites within the molecule, which is essential for predicting its metabolic fate and stability. Although not specifically for this compound, such computational approaches could be applied to understand how the introduction of a cyano group would alter the electronic distribution and reactivity of the Loratadine scaffold.

Table 1: Calculated Thermodynamic Parameters for Loratadine (Note: The following data is for Loratadine, as specific data for this compound is not available. This table is representative of the types of data generated in quantum mechanical studies.)

| Parameter | Value (kcal/mol) |

| Potential Energy (at 298 K) | 64.53 |

| Total Energy (at 298 K) | 110.74 |

| Kinetic Energy (at 298 K) | 44.4 |

| Data sourced from studies on Loratadine. researchgate.netunirioja.es |

In Silico Prediction of Potential Biological Interactions and Binding Modes

In silico methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding modes of ligands to their biological targets. Numerous studies have investigated the interaction of Loratadine and its analogues with various receptors.

Molecular docking studies have been performed to understand the binding of Loratadine to the human histamine (B1213489) H1 receptor. nih.gov These studies help to elucidate the key interactions responsible for the antagonist activity of Loratadine. The preferred binding models often depict Loratadine in a specific orientation within the receptor's binding pocket. nih.gov

More recently, in silico studies have explored the potential of H1-antihistamines, including Loratadine, as inhibitors of other biological targets, such as the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov In these studies, the binding energies of Loratadine and other antihistamines were calculated, and their interactions with key amino acid residues in the active site were analyzed. nih.gov For example, Loratadine was found to have a binding energy in the range of -6.6 to -6.9 kcal/mol with the RdRp enzyme. nih.gov

The binding of Loratadine to human serum alpha 1-acid glycoprotein (B1211001) (AG), an important acute phase protein, has also been investigated using spectroscopy and molecular docking. tandfonline.comnih.gov These studies revealed that hydrogen bonding and hydrophobic interactions are the main forces driving the binding of Loratadine to AG, with a binding constant of approximately 10^4 at 298 K. tandfonline.comnih.gov

These in silico findings for Loratadine provide a solid foundation for predicting how a derivative like this compound might interact with these and other biological targets. The introduction of a cyano group would likely influence the electronic and steric properties of the molecule, potentially leading to different binding affinities and interaction patterns.

Table 2: Predicted Binding Energies of Loratadine with Various Biological Targets (Note: This data is for Loratadine and is intended to be representative of the output of in silico binding studies.)

| Biological Target | Predicted Binding Energy (kcal/mol) |

| SARS-CoV-2 RdRp | -6.6 to -6.9 |

| Data sourced from in silico studies on Loratadine. nih.gov |

Computational Exploration of Reaction Mechanisms in Cyano-Loratadine Chemistry

The synthesis of Loratadine often involves key chemical transformations where cyano-containing compounds play a crucial role as starting materials. One of the classical synthesis routes for Loratadine starts from 2-cyano-3-methylpyridine (B185307). researchgate.netdrpress.orgresearchgate.net Two important reactions in this synthetic pathway are the Ritter reaction and the Wittig cyclization. researchgate.netdrpress.org

The Ritter reaction involves the electrophilic addition of a carbocation to a nitrile, which is then hydrolyzed to form an N-alkyl amide. wikipedia.orgorganic-chemistry.org In the context of Loratadine synthesis, the Ritter reaction is used to introduce an amide group using the nitrile functionality of 2-cyano-3-methylpyridine. researchgate.netdrpress.org While the general mechanism of the Ritter reaction is well-established, specific computational studies exploring the reaction mechanism for the substrates involved in Loratadine synthesis are not readily found in the literature. Such studies could provide valuable insights into the reaction kinetics, transition states, and the influence of substituents on the reaction pathway.

Similarly, the Wittig reaction is employed for the crucial cyclization step to form the tricyclic core of Loratadine. researchgate.netdrpress.org This reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde. Again, while the Wittig reaction is a cornerstone of organic synthesis, detailed computational explorations of this specific cyclization in the synthesis of Loratadine are not widely reported.

Computational chemistry offers the tools to investigate these reaction mechanisms in detail. For example, DFT calculations could be used to model the potential energy surface of the Ritter and Wittig reactions, identify the structures of intermediates and transition states, and calculate activation energies. This would provide a deeper, molecular-level understanding of the key steps in the synthesis of Loratadine from its cyano-containing precursors.

Investigation of Biochemical and Pharmacological Activities of 2 Cyano Loratadine and Its Analogs in Vitro and Non Human Models

In Vitro Receptor Binding and Functional Assays for Histamine (B1213489) H1 Receptor Interactions

Loratadine (B1675096) is a well-established selective peripheral histamine H1 receptor antagonist. Research into its analogs, including those with cyano substitutions, aims to further characterize their affinity and functional activity at this receptor. While specific data for "2-Cyano Loratadine" in binding assays is not extensively detailed in the provided search results, the broader class of loratadine analogs has been synthesized and studied for their affinity to histamine receptors uni-regensburg.deresearchgate.net. Studies have shown that loratadine itself acts as a competitive blocker of histamine at H1-receptors, preventing histamine release from mast cells and basophils, which contributes to its anti-allergic effects . The cyano group modification is a common strategy in medicinal chemistry to alter electronic properties and binding affinities, suggesting that cyano-substituted loratadine derivatives could exhibit modified interactions with the H1 receptor compared to the parent compound. Further investigation into specific cyano-substituted analogs would be necessary to quantify their binding affinities (e.g., Ki values) and functional potencies (e.g., EC50 values) at the histamine H1 receptor.

Exploration of Potential for Modulating Other Biological Targets and Pathways

Beyond its primary action on histamine H1 receptors, loratadine and its analogs have been explored for their effects on other biological targets and pathways. Loratadine has demonstrated anti-inflammatory effects by inhibiting the release of mediators from human FcɛRI+ cells and by modulating signaling pathways such as NF-κB. Specifically, loratadine treatment has been shown to lower nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2 levels in cellular models, indicating an impact on inflammatory signaling cascades . Research has also explored loratadine analogs in the context of amino acid transporters, such as B0AT2, with specific studies focusing on structure-activity relationships (SAR) for inhibitors of this transporter uni-regensburg.de. Additionally, loratadine's mechanism involves regulating cytosolic Ca2+ levels, potentially by emptying intracellular calcium stores, which can suppress calcium increases triggered by physiological activators . The introduction of cyano groups could potentially confer or modulate activity at other targets, warranting broader screening efforts.

Evaluation of Anti-Inflammatory Properties in Relevant In Vitro Systems

Loratadine and its metabolites exhibit anti-inflammatory activity in vitro . This activity is partly attributed to their ability to inhibit the release of histamine and leukotrienes from mast cells . In cellular models stimulated with lipopolysaccharide (LPS), loratadine treatment led to reduced levels of pro-inflammatory mediators, including nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2 . The compound also demonstrated inhibition of the NF-κB pathway by affecting Syk and Src proteins . These findings suggest that loratadine derivatives, including those with cyano substitutions, may retain or possess enhanced anti-inflammatory properties. Quantitative data on the specific anti-inflammatory effects of this compound in terms of percentage inhibition or IC50 values for specific inflammatory markers would require dedicated studies.

Cytotoxicity and Antiproliferative Activity Assessment in Cell Culture Models

While direct studies on the cytotoxicity and antiproliferative activity of "this compound" are not explicitly detailed in the provided search results, the synthesis and evaluation of various derivatives are common in drug discovery. For instance, research has explored N-substituted maleimide (B117702) derivatives, some of which include cyano substitutions, for their potential as inhibitors of enzymes like monoglyceride lipase (B570770) (MGL) and their anti-cancer activity acs.org. The search results do list "this compound" as a biochemical compound available for research, implying its synthesis for experimental purposes mybiosource.com. Further studies would be needed to assess its IC50 values against various cancer cell lines and to determine its antiproliferative potential.

Investigation of Enzyme Inhibition Profiles of Cyano-Substituted Loratadine Derivatives

The enzyme inhibition profiles of loratadine and its analogs have been investigated, particularly concerning cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. Loratadine has been found to inhibit CYP2C19 with a Ki of 0.17 μM and CYP2D6 with an IC50 of approximately 8.1 μM, indicating potential for drug-drug interactions researchgate.net. It also showed activation of CYP2C9 and inhibition of some glucuronidation enzymes researchgate.net. While specific enzyme inhibition data for "this compound" is not directly available, the investigation of cyano-substituted loratadine derivatives in enzyme inhibition assays is a relevant area of research. For example, cyano-substituted guanidines have been synthesized and evaluated for their activity at histamine receptor subtypes uni-regensburg.de. Studies on related compounds like delavirdine (B1662856) have also shown inhibition of CYP2C19 and CYP2D6 researchgate.net.

Metabolic Transformations and Biotransformation Research of Cyano Substituted Loratadine Derivatives Non Human and in Vitro Studies

Identification and Characterization of Metabolites in Non-Human Organisms and Subcellular Fractions

Research employing in vitro systems such as human liver microsomes and cDNA-expressed cytochrome P450 (CYP) enzymes, alongside in vivo studies in animal models like rats and mice, has been instrumental in identifying and characterizing loratadine (B1675096) metabolites researchgate.netnih.govacs.orgnih.govhres.capharmascience.comnih.gov. The primary active metabolite identified is desloratadine (B1670295) (DL), formed through oxidative metabolism, with further hydroxylation occurring on both loratadine and desloratadine researchgate.netnih.govpharmascience.comnih.goveurekaselect.com.

In non-human systems, rat liver microsomes have been utilized to identify metabolites of desloratadine, including hydroxylated forms and N-oxides nih.gov. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and high-resolution LC/MS are crucial for the detection and structural elucidation of these metabolites nih.govacs.orgnih.gov. While specific metabolites of a "2-Cyano Loratadine" analog are not detailed, it is anticipated that similar phase I metabolic reactions, such as oxidation or hydrolysis, could occur, potentially yielding hydroxylated or otherwise modified cyano-loratadine structures.

Elucidation of Specific Enzymatic Pathways Involved in Cyano Group Metabolism (e.g., Nitrilase Activity, Hydrolysis)

The cyano group (-CN) is susceptible to metabolic transformation, primarily through hydrolysis or oxidation. Enzymes like nitrilases and nitrile hydratases play significant roles in nitrile metabolism, converting nitriles into carboxylic acids and amides, respectively researchgate.netcas.czresearchgate.netontosight.ai. Cytochrome P450 enzymes can also oxidize nitriles, leading to various metabolites including carboxylic acids and aldehydes ontosight.ai.

In drug metabolism, the hydrolysis of a cyano group to a carboxylic acid is a known pathway. For instance, vildagliptin, a DPP-4 inhibitor, is metabolized via hydrolysis of its cyano group to a carboxylic acid, with enzymes like arylacetamide deacetylase (AADAC) contributing to this process researchgate.net. For cyano-substituted loratadine derivatives, it is plausible that nitrilase-like activities or general hydrolases could metabolize the cyano moiety. Furthermore, the presence of a cyano group might influence the interaction with CYP enzymes, potentially leading to oxidation reactions near the nitrile function.

Comparative Metabolic Stability Studies with Loratadine and Desloratadine in In Vitro Models

Comparative metabolic stability studies are vital for assessing how a drug candidate is processed by the body relative to established drugs. Loratadine and desloratadine have been extensively studied in vitro using human liver microsomes and hepatocytes researchgate.netnih.govnih.govfda.goveurekaselect.cominternationalscholarsjournals.comresearchgate.net. These studies highlight that loratadine undergoes significant first-pass metabolism, primarily mediated by CYP3A4 and CYP2D6, with contributions from other CYP isoforms researchgate.netnih.govnih.goveurekaselect.cominternationalscholarsjournals.com. Desloratadine, a more potent metabolite, also undergoes metabolism via CYP enzymes pharmascience.comeuropa.eunewdrugapprovals.org.

Direct comparative stability data for a "this compound" analog is not available in the provided results. Such studies would typically involve incubating the analog alongside loratadine and desloratadine with liver microsomes or hepatocytes to quantify the rate of parent compound disappearance and metabolite formation. The presence of a cyano group could alter metabolic stability by affecting substrate binding to CYP enzymes or by providing a site for hydrolysis, potentially leading to faster clearance depending on the specific enzymes involved.

Stereochemical Aspects of Metabolic Transformations for Chiral Cyano Analogs

Chirality is a critical factor in drug metabolism, as enzymes often exhibit stereoselectivity, leading to differential metabolic rates or pathways for enantiomers nih.govnih.govresearchgate.netdntb.gov.ua. Research has explored the stereoselective synthesis and biological activity of loratadine analogs, indicating that metabolic transformations can also be stereoselective nih.govnih.govresearchgate.net. For example, certain stereoisomers of loratadine analogs have demonstrated varying antihistamine activities, suggesting that metabolic processing might also differ between enantiomers nih.govresearchgate.net.

Should a "this compound" analog possess chiral centers, its metabolism could be enantioselective. This implies that one enantiomer might be metabolized more rapidly or via distinct pathways compared to the other. Specific CYP isoforms might preferentially metabolize one enantiomer, or the cyano group itself could undergo stereoselective hydrolysis. Investigating chiral cyano-substituted compounds typically involves synthesizing enantiomerically pure analogs and employing chiral chromatography to analyze the metabolism of individual enantiomers and their resulting metabolites.

Analytical Research for Impurity Profiling and Quality Control of 2 Cyano Loratadine in Pharmaceutical Contexts

Methodologies for Detection and Quantification of 2-Cyano Loratadine (B1675096) as a Process-Related Impurity

The accurate detection and quantification of 2-Cyano Loratadine are critical for establishing the purity profile of Loratadine API. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique employed for the separation and quantification of Loratadine and its related impurities apexvia.comnih.govceu.esnih.govresearchgate.netscite.ainuph.edu.uabch.ro. Various HPLC methods, often utilizing reversed-phase columns (e.g., C18, SymmetryShield RP8) and UV detection at specific wavelengths (e.g., 220 nm, 244 nm, 248 nm), have been developed and validated to achieve sensitive and selective analysis nih.govnih.govresearchgate.netscite.ainuph.edu.uabch.ro. These methods are designed to resolve this compound from the main Loratadine peak and other potential impurities, often with the ability to detect impurities at levels below 0.1% nih.govscite.ai.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) plays a crucial role in the structural identification of unknown impurities, including those that may arise during the synthesis or degradation of Loratadine, thereby aiding in the characterization of compounds like this compound apexvia.com. Capillary Electrophoresis (CE) has also emerged as a complementary analytical technique, offering different selectivity that can be advantageous for resolving complex impurity profiles ceu.esscite.ai. The development of unified and validated HPLC methods is essential for routine quality control (QC) in pharmaceutical laboratories, ensuring compliance with regulatory guidelines such as those from the ICH nih.govresearchgate.netscite.ainuph.edu.ua.

Research on Degradation Pathways Leading to this compound Formation

Impurities in pharmaceutical products can originate not only from the synthesis process but also from degradation during storage or under specific environmental conditions like heat, light, or moisture apexvia.comdaicelpharmastandards.com. While specific degradation pathways directly leading to the formation of this compound are not extensively detailed in the provided literature, it is understood that Loratadine can undergo degradation. For instance, Loratadine is known to be susceptible to alkaline hydrolysis, yielding an acid derivative researchgate.net. Furthermore, the formation of hydroxymethyl derivatives has been reported as a result of redox processes within syrup formulations semanticscholar.org. Generally, impurities can form through various chemical transformations, including oxidation, hydrolysis, and photolysis, which may involve modifications to the molecular structure that could potentially introduce or alter functional groups like the cyano moiety. Therefore, understanding and controlling these degradation pathways are vital to prevent the formation or increase of impurities such as this compound.

Development of Certified Reference Materials for Quality Assurance

The availability of well-characterized certified reference materials (CRMs) is indispensable for the accurate identification, quantification, and quality assurance of pharmaceutical impurities. This compound is commercially available as a reference standard from various reputable suppliers pharmaffiliates.comveeprho.compharmaffiliates.comscbt.com. These standards are crucial for:

Method Development and Validation: Establishing the specificity, sensitivity, accuracy, and precision of analytical methods used for impurity profiling apexvia.comsynzeal.comaxios-research.comsimsonpharma.comsynzeal.comsynzeal.com.

Quality Control (QC): Routine testing of Loratadine API and finished products to ensure impurity levels remain within acceptable regulatory limits.

Stability Studies: Monitoring the formation or increase of impurities over time under various storage conditions.

Identification of Unknown Impurities: Serving as benchmarks for comparison when identifying novel impurities encountered during analysis.

Companies specializing in pharmaceutical reference standards, such as SynZeal, Daicel Pharma, Pharmaffiliates, and others, provide high-quality, characterized standards for Loratadine and its impurities, including this compound daicelpharmastandards.compharmaffiliates.comveeprho.compharmaffiliates.comscbt.comsynzeal.comaxios-research.comsimsonpharma.comsynzeal.comsynzeal.compharmaffiliates.com. These standards are typically supplied with comprehensive Certificates of Analysis (CoA) detailing their identity, purity, and characterization data, ensuring traceability and reliability for regulatory submissions and quality management systems.

Strategies for Impurity Control and Mitigation in Manufacturing Processes

Effective control of process-related impurities like this compound is achieved through robust manufacturing process design and stringent in-process controls. Strategies include:

Process Optimization: Modifying synthetic routes and reaction conditions to minimize the formation of by-products. Routes starting from 2-cyano-3-methylpyridine (B185307) are noted for their potential to control by-product formation due to milder reaction conditions and high intermediate stability lookchem.comdrpress.orgdrpress.orgresearchgate.netgoogle.comgoogle.com. Specific reactions within these routes, such as the Ritter reaction, have been optimized to improve selectivity and reduce by-product generation drpress.orgdrpress.orgresearchgate.net.

Raw Material Quality: Ensuring the purity of starting materials and reagents used in the synthesis is critical, as impurities in raw materials can carry through to the final product.

In-Process Controls (IPCs): Implementing analytical monitoring at critical steps of the synthesis to detect and quantify impurity formation early, allowing for corrective actions.

Purification Techniques: Employing effective purification methods such as recrystallization and chromatography to remove any residual impurities from the API.

Process Understanding: A thorough understanding of the reaction mechanisms and potential side reactions that can lead to the formation of impurities like this compound is essential for developing targeted control strategies.

By implementing these strategies, pharmaceutical manufacturers can effectively manage and mitigate the levels of this compound and other process-related impurities, thereby ensuring the quality, safety, and efficacy of the final Loratadine product.

Emerging Research Areas and Future Perspectives for 2 Cyano Loratadine Chemistry

Rational Design of Novel Cyano-Loratadine Analogs with Improved Pharmacological Profiles

The introduction of a cyano group into the loratadine (B1675096) structure, as seen in 2-Cyano Loratadine, is a strategy aimed at modulating its pharmacological properties. Research into loratadine analogs has historically focused on enhancing potency, selectivity for histamine (B1213489) H1 receptors, and improving pharmacokinetic profiles, such as reducing metabolic liabilities or prolonging duration of action. Studies have demonstrated that structural modifications, including the introduction of hydroxyl groups and chiral centers, can lead to analogs with superior antihistamine activity and potentially improved safety profiles, positioning them as candidates for next-generation antihistamines researchgate.netpillbuys.com. The cyano group, being an electron-withdrawing moiety, can influence the electronic distribution and steric properties of the molecule, potentially altering its binding affinity to the H1 receptor or affecting its metabolic fate ontosight.ai. Future research could involve systematic structure-activity relationship (SAR) studies of various cyano-substituted loratadine derivatives to identify compounds with optimized efficacy and reduced off-target effects. For instance, exploring different positions of the cyano group on the loratadine scaffold or combining it with other beneficial structural modifications could yield novel antihistamines with distinct pharmacological advantages.

Application of Machine Learning and Artificial Intelligence in Drug Design and Synthesis of Cyano-Compounds

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification of lead compounds and optimizing synthetic routes mednexus.orgacs.orgmdpi.comlanl.gov. For compounds like this compound, AI/ML can be instrumental in several ways:

Virtual Screening and Lead Optimization: ML models can predict the binding affinity of novel cyano-loratadine analogs to target receptors, helping to prioritize candidates for synthesis and experimental testing. This includes predicting physicochemical properties, pharmacokinetic profiles, and potential off-target interactions mednexus.org.

De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired properties, potentially leading to novel cyano-loratadine derivatives that are not easily conceived through traditional medicinal chemistry approaches nih.gov.

Synthesis Route Prediction: AI can assist in identifying the most efficient and sustainable synthetic pathways for complex molecules like this compound, predicting reaction outcomes and optimizing conditions mednexus.org. For example, ML algorithms can analyze vast chemical reaction databases to propose novel synthetic routes or improve existing ones, thereby reducing development time and costs.

The application of these computational tools can significantly streamline the discovery and development process for cyano-containing compounds and loratadine analogs, enabling more targeted and efficient research efforts.

Exploration of Supramolecular Chemistry and Material Science Applications

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of complex assemblies with unique properties. While research directly linking this compound to supramolecular chemistry or material science is not extensively documented, the broader field of antihistamine research has seen exploration in this domain. For instance, studies on other antihistamines like fexofenadine (B15129) have investigated their supramolecular organization in crystalline forms, involving hydrogen bonding and dimer formation researchgate.netnih.gov. Macrocyclic hosts, such as cyclodextrins and cucurbiturils, have been explored for their ability to encapsulate drug molecules, potentially influencing their solubility, stability, and delivery frontiersin.orgfrontiersin.orgnih.gov.

The cyano group itself can participate in various non-covalent interactions, including dipole-dipole interactions and hydrogen bonding (as an acceptor). This suggests potential avenues for this compound in supramolecular chemistry, such as:

Host-Guest Chemistry: Investigating the complexation of this compound with macrocyclic hosts to improve its solubility or create novel drug delivery systems.

Crystal Engineering: Designing crystalline forms of this compound with specific physical properties through controlled self-assembly.

Material Science: Exploring the incorporation of this compound into functional materials, although specific applications are speculative without further research.

Sustainable Chemical Manufacturing of Cyano-Loratadine and Related Intermediates

The synthesis of loratadine and its derivatives, including those with cyano groups, has been a subject of continuous optimization to improve efficiency, reduce costs, and minimize environmental impact drpress.orgdrpress.orgresearchgate.net. Several synthetic routes for loratadine have been reported, often starting from 2-cyano-3-methylpyridine (B185307) drpress.orgdrpress.orgresearchgate.netgoogle.com. These routes typically involve multiple steps, including Ritter reactions, Grignard reactions, and cyclization steps.

Recent advancements in sustainable chemical manufacturing are focusing on:

Green Chemistry Principles: Employing greener solvents, catalysts, and reaction conditions to reduce waste generation and energy consumption drpress.orgdrpress.org. For example, optimizing Ritter reactions with improved catalysts or developing more efficient cyclization methods can enhance sustainability.

Process Intensification: Streamlining synthetic pathways, reducing the number of steps, and improving yields to make manufacturing more cost-effective and environmentally friendly.

Catalysis: Developing novel catalytic systems that offer higher selectivity, lower reaction temperatures, and reduced by-product formation.

The synthesis of this compound would likely leverage similar strategies. Research could focus on developing more direct or convergent synthetic routes, utilizing biocatalysis, or employing flow chemistry techniques to enhance the sustainability and efficiency of its production and that of its key cyano-containing intermediates.

Q & A

Q. Q. How can researchers validate novel targets of this compound identified through in silico screening?

Q. What quality control measures ensure batch-to-batch consistency in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.